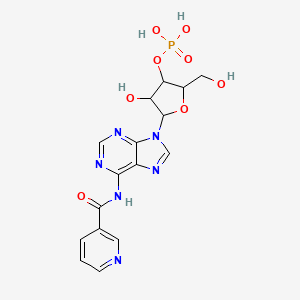

9-(3-O-Phosphonopentofuranosyl)-N-(pyridine-3-carbonyl)-9H-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Niacinamide adenylate, also known as nicotinamide adenine dinucleotide (NAD), is a crucial coenzyme found in all living cells. It plays a pivotal role in metabolic processes, particularly in redox reactions, where it alternates between oxidized (NAD+) and reduced (NADH) forms. This compound is essential for energy production, DNA repair, and cellular signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Niacinamide adenylate can be synthesized through the enzymatic reaction of niacinamide with adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), followed by the action of nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD .

Industrial Production Methods

Industrial production of niacinamide adenylate typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for NAD synthesis. The fermentation process is optimized to maximize yield, followed by purification steps to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions

Niacinamide adenylate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: NAD+ is reduced to NADH during glycolysis and the citric acid cycle, while NADH is oxidized back to NAD+ in the electron transport chain.

Substitution Reactions: In the presence of specific enzymes, NAD+ can participate in ADP-ribosylation reactions, where the ADP-ribose moiety is transferred to target proteins.

Common Reagents and Conditions

Oxidation-Reduction: These reactions typically occur under physiological conditions within the cell, facilitated by enzymes such as dehydrogenases.

ADP-Ribosylation: This reaction requires NAD+ and specific ADP-ribosyltransferase enzymes.

Major Products

NADH: Formed during the reduction of NAD+.

ADP-Ribosylated Proteins: Result from ADP-ribosylation reactions.

Aplicaciones Científicas De Investigación

Niacinamide adenylate has a wide range of applications in scientific research:

Chemistry: Used as a coenzyme in various biochemical assays to study redox reactions and enzyme kinetics.

Biology: Essential for studying cellular metabolism, energy production, and signaling pathways.

Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.

Industry: Utilized in the production of dietary supplements and cosmetics for its anti-aging properties.

Mecanismo De Acción

Niacinamide adenylate exerts its effects through several mechanisms:

Redox Reactions: NAD+ and NADH act as electron carriers in metabolic pathways, facilitating the transfer of electrons and hydrogen ions.

DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes.

Cellular Signaling: NAD+ and its derivatives, such as cyclic ADP-ribose, play roles in calcium signaling and other cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide Mononucleotide (NMN): A precursor to NAD+ with similar biological functions.

Nicotinamide Riboside (NR): Another NAD+ precursor that is being studied for its potential health benefits.

Nicotinic Acid (Niacin): A form of vitamin B3 that can be converted to NAD+ in the body.

Uniqueness

Niacinamide adenylate is unique due to its central role in cellular metabolism and its involvement in a wide range of biochemical processes. Unlike its precursors, NAD+ directly participates in redox reactions and signaling pathways, making it indispensable for cellular function .

Propiedades

Número CAS |

1320-83-8 |

|---|---|

Fórmula molecular |

C16H17N6O8P |

Peso molecular |

452.32 g/mol |

Nombre IUPAC |

[4-hydroxy-2-(hydroxymethyl)-5-[6-(pyridine-3-carbonylamino)purin-9-yl]oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H17N6O8P/c23-5-9-12(30-31(26,27)28)11(24)16(29-9)22-7-20-10-13(18-6-19-14(10)22)21-15(25)8-2-1-3-17-4-8/h1-4,6-7,9,11-12,16,23-24H,5H2,(H2,26,27,28)(H,18,19,21,25) |

Clave InChI |

ZAAJIZNPDZSLRX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)

![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)

![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)

![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)